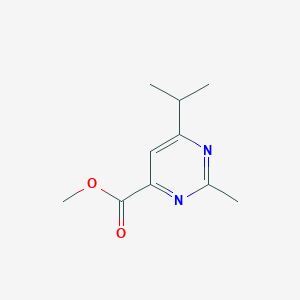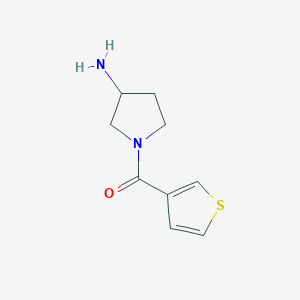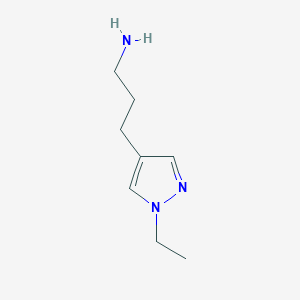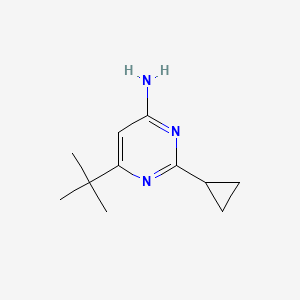![molecular formula C13H15N3O B1491650 1-乙基-3-(吡啶-4-基)-1,4,6,7-四氢吡喃并[4,3-c]吡唑 CAS No. 2098089-91-7](/img/structure/B1491650.png)
1-乙基-3-(吡啶-4-基)-1,4,6,7-四氢吡喃并[4,3-c]吡唑
描述
1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a useful research compound. Its molecular formula is C13H15N3O and its molecular weight is 229.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物化学:抗结核剂
吡唑衍生物已被确定为有效的抗结核剂。它们的结构多样性允许设计可以有效靶向结核菌的化合物。 在吡唑核心结构中加入吡啶-4-基可能能够增强这些化合物对结核病的生物活性 .
农业化学:杀虫剂
吡唑部分是许多杀虫剂中的常见特征。它破坏害虫生命周期的能力使其在农业化学中具有价值。 由于其独特的结构,可以探索所讨论的特定化合物作为杀虫剂的功效 .
有机合成:催化剂
在有机合成中,吡唑衍生物可以作为催化剂。它们可以促进各种化学反应,包括对创建复杂有机分子很重要的反应。 连接到吡唑环上的乙基基团可能影响“1-乙基-3-(吡啶-4-基)-1,4,6,7-四氢吡喃并[4,3-c]吡唑”的催化性能 .
药物开发:抗癌剂
研究表明,吡唑衍生物可以表现出抗癌特性。它们可以干扰癌细胞的增殖并诱导凋亡。 化合物的四氢吡喃修饰对于开发新的抗癌药物可能至关重要 .
生物化学:酶抑制
已知吡唑衍生物会抑制各种作为治疗靶点的酶,例如激酶。 可以合成“1-乙基-3-(吡啶-4-基)-1,4,6,7-四氢吡喃并[4,3-c]吡唑”的特定结构,以测试其抑制与疾病相关的酶的有效性 .
材料科学:荧光材料
由于吡唑环的固有特性,衍生物可用于制造荧光材料。这些材料在生物成像和传感器方面有应用。 可以修改该化合物的结构以增强其荧光,以用于此类应用 .
作用机制
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole derivatives have been reported to interact with their targets, leading to changes in cellular function . For instance, some pyrazole derivatives have been found to inhibit the activity of Acetylcholinesterase (AchE), a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . This inhibition can affect normal nerve pulses’ transmission, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Biochemical Pathways
For example, they can affect the production of reactive oxygen species (ROS) and lipid peroxides, which are associated with oxidative stress .
Result of Action
Pyrazole derivatives have been reported to exhibit various biological and pharmacological activities, such as antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
生化分析
Biochemical Properties
1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain protein kinases, which are crucial for cell signaling and regulation . Additionally, it can bind to specific receptors, modulating their activity and affecting downstream signaling pathways .
Cellular Effects
The effects of 1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals . Moreover, it affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, 1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole exerts its effects through various mechanisms. It binds to specific biomolecules, such as protein kinases and receptors, altering their conformation and activity . This binding can result in the inhibition or activation of these biomolecules, leading to changes in cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound has been associated with sustained changes in cellular signaling and metabolism .
Dosage Effects in Animal Models
The effects of 1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole vary with different dosages in animal models. At low doses, it can exert therapeutic effects by modulating specific biochemical pathways . At high doses, it may cause toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . This compound can affect metabolic flux and alter the levels of specific metabolites, influencing overall metabolic homeostasis . Understanding these pathways is crucial for optimizing its therapeutic potential and minimizing adverse effects .
Transport and Distribution
The transport and distribution of 1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can influence its efficacy and toxicity, highlighting the importance of understanding its transport mechanisms .
Subcellular Localization
1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole exhibits specific subcellular localization, which affects its activity and function . It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with specific biomolecules and the modulation of cellular processes .
属性
IUPAC Name |
1-ethyl-3-pyridin-4-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-2-16-12-5-8-17-9-11(12)13(15-16)10-3-6-14-7-4-10/h3-4,6-7H,2,5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQKFBYCZLFTCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(COCC2)C(=N1)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine hydrochloride](/img/structure/B1491568.png)


![N-[(3,4-dimethoxyphenyl)methyl]cyclobutanamine](/img/structure/B1491573.png)


![{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1491581.png)
![1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B1491582.png)


![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B1491585.png)
![2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B1491588.png)


